(Dodecyloxy)(oxo)acetate
Overview
Description
(Dodecyloxy)(oxo)acetate is an organic compound with the molecular formula C14H26O4 It is characterized by the presence of a dodecyloxy group (a 12-carbon alkyl chain attached to an oxygen atom) and an oxoacetate group (a carbonyl group attached to an acetate)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dodecyloxy)(oxo)acetate typically involves the esterification of dodecanol with oxoacetic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dodecyloxy)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecyloxyacetic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dodecyloxyethanol.
Substitution: The acetate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Dodecyloxyacetic acid
Reduction: Dodecyloxyethanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Chemistry
In chemistry, (Dodecyloxy)(oxo)acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a surfactant or emulsifying agent. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic molecules, making it useful in various biochemical applications.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles can be utilized to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, this compound is used in the formulation of detergents, cosmetics, and personal care products. Its surfactant properties help in the stabilization of emulsions and the enhancement of product performance.
Mechanism of Action
The mechanism of action of (Dodecyloxy)(oxo)acetate is primarily based on its amphiphilic nature. The dodecyloxy group interacts with hydrophobic molecules, while the oxoacetate group interacts with hydrophilic molecules. This dual interaction allows the compound to act as a surfactant, reducing surface tension and stabilizing emulsions. In biological systems, it can interact with cell membranes, potentially altering membrane permeability and facilitating the delivery of encapsulated drugs.
Comparison with Similar Compounds
Similar Compounds
Dodecyl acetate: Similar in structure but lacks the oxo group, making it less reactive.
Dodecyloxyethanol: Formed by the reduction of (Dodecyloxy)(oxo)acetate, it has a hydroxyl group instead of an oxo group.
Dodecyloxyacetic acid: Formed by the oxidation of this compound, it has a carboxylic acid group instead of an acetate group.
Uniqueness
This compound is unique due to the presence of both a long alkyl chain and an oxoacetate group. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
2-dodecoxy-2-oxoacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h2-12H2,1H3,(H,15,16)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUTNVIOPLRQC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614350 | |
Record name | (Dodecyloxy)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185043-26-9 | |
Record name | (Dodecyloxy)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70614350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.